Cas no 132424-10-3 (N-Methyl-3-phenoxy-1-propanamine)

N-Methyl-3-phenoxy-1-propanamine is a tertiary amine compound featuring a phenoxypropyl backbone with a methyl substituent on the nitrogen atom. This structure imparts unique physicochemical properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its aromatic ether linkage and tertiary amine functionality enhance reactivity in nucleophilic substitutions and catalytic processes. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in homogeneous reaction systems. Its stability under standard conditions and well-defined molecular architecture make it suitable for controlled derivatization in fine chemical production. Potential applications include the synthesis of bioactive molecules, surfactants, or specialized polymers requiring tailored amine-based functionalities.
N-Methyl-3-phenoxy-1-propanamine structure
132424-10-3 structure
Product Name:N-Methyl-3-phenoxy-1-propanamine
CAS No:132424-10-3
MF:C10H15NO
MW:165.232202768326
MDL:MFCD08691933
CID:858568
PubChem ID:22067856
Update Time:2025-10-31

N-Methyl-3-phenoxy-1-propanamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-3-phenoxypropan-1-amine
    • METHYL(3-PHENOXYPROPYL)AMINE
    • 1-Propanamine,N-methyl-3-phenoxy
    • N-Methyl-3-Phenoxy-1-Propanamine
    • N-methyl-3-phenoxy-1-propanamine(SALTDATA: FREE)
    • N-methyl-N-(3-phenoxypropyl)amine
    • 1-Propanamine, N-methyl-3-phenoxy-
    • DTXSID90622270
    • Z163881564
    • DA-19118
    • CCG-295898
    • MFCD08691933
    • SCHEMBL1109801
    • EN300-36734
    • Methyl-(3-phenoxy-propyl)-amine
    • AKOS004118565
    • CHEMBL138509
    • C77854
    • SBOUHGZVYFYWMK-UHFFFAOYSA-N
    • 132424-10-3
    • CS-0216226
    • BDBM50016910
    • N-Methyl-3-phenoxy-1-propanamine
    • MDL: MFCD08691933
    • Inchi: 1S/C10H15NO/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
    • InChI Key: SBOUHGZVYFYWMK-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CCCNC

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 261.4±23.0 °C at 760 mmHg
  • Flash Point: 103.1±12.1 °C
  • PSA: 21.26000
  • LogP: 2.06580
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

N-Methyl-3-phenoxy-1-propanamine Security Information

N-Methyl-3-phenoxy-1-propanamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-Methyl-3-phenoxy-1-propanamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:132424-10-3)N-Methyl-3-phenoxy-1-propanamine
Order Number:A849118
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:23
Price ($):238.0
Email:sales@amadischem.com

N-Methyl-3-phenoxy-1-propanamine Related Literature

Additional information on N-Methyl-3-phenoxy-1-propanamine

Professional Introduction to N-Methyl-3-phenoxy-1-propanamine (CAS No. 132424-10-3)

N-Methyl-3-phenoxy-1-propanamine, with the chemical identifier CAS No. 132424-10-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its structural features and chemical properties, has garnered attention for its potential applications in various scientific and medical research domains. The molecular structure of N-Methyl-3-phenoxy-1-propanamine consists of a phenyl ring substituted with an amine group, which contributes to its unique reactivity and interaction with biological systems.

The compound's relevance is underscored by its role as a key intermediate in the synthesis of more complex molecules. In recent years, advancements in synthetic methodologies have enabled researchers to explore new derivatives and analogs of this compound, leading to novel pharmacological entities. The versatility of N-Methyl-3-phenoxy-1-propanamine lies in its ability to serve as a building block for drugs targeting various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and inflammatory conditions.

Recent studies have highlighted the compound's potential in the development of innovative therapeutic strategies. For instance, researchers have investigated its interactions with neurotransmitter receptors, suggesting that it may modulate pathways involved in pain perception and mood regulation. These findings are particularly intriguing given the growing demand for treatments that offer alternative mechanisms of action to existing medications. The structural motif of N-Methyl-3-phenoxy-1-propanamine, featuring both lipophilic and hydrophilic regions, makes it an attractive candidate for drug design due to its ability to cross the blood-brain barrier while maintaining sufficient solubility for systemic absorption.

The synthesis of N-Methyl-3-phenoxy-1-propanamine has been refined through modern chemical techniques, ensuring high yields and purity levels suitable for preclinical and clinical studies. Researchers have employed catalytic hydrogenation, nucleophilic substitution reactions, and other sophisticated methods to optimize the production process. These advancements not only enhance the efficiency of obtaining the compound but also minimize environmental impact by reducing waste and energy consumption.

In the realm of medicinal chemistry, the exploration of pharmacophores derived from N-Methyl-3-phenoxy-1-propanamine has led to the discovery of several promising lead compounds. These derivatives exhibit improved pharmacokinetic profiles and reduced side effects compared to their parent molecule. For example, modifications at the amine group have yielded compounds with enhanced binding affinity to specific targets, while alterations at the phenyl ring have resulted in increased metabolic stability. Such findings underscore the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.

The biological activity of N-Methyl-3-phenoxy-1-propanamine has been further elucidated through computational modeling and experimental validation. Molecular docking studies have revealed its potential interactions with enzymes and receptors relevant to therapeutic intervention. These simulations have guided the design of analogs with tailored properties, such as enhanced selectivity or prolonged duration of action. Additionally, in vitro assays have provided insights into its mechanism of action, supporting its candidacy as a scaffold for future drug development.

The compound's role in preclinical research is well-documented, with several studies demonstrating its efficacy in animal models of human diseases. These models have served as crucial platforms for evaluating dosing regimens, safety profiles, and potential therapeutic benefits. The results from these studies have laid the groundwork for translating laboratory findings into clinical trials, where human subjects can further assess the compound's efficacy and tolerability.

The future direction of research involving N-Methyl-3-phenoxy-1-propanamine is promising, with ongoing investigations focusing on expanding its therapeutic applications. Collaborative efforts between academia and industry are driving innovation by combining expertise in synthetic chemistry, pharmacology, and biotechnology. Such partnerships are essential for accelerating the development pipeline from discovery to market-ready medications.

In conclusion, N-Methyl-3-phenoxy-1-propanamine (CAS No. 132424-10-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for developing novel therapeutics. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a pivotal role in addressing unmet medical needs across multiple disease indications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:132424-10-3)N-Methyl-3-phenoxy-1-propanamine
A849118
Purity:99%
Quantity:1g
Price ($):238.0
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